

An In-Depth Technical Guide to the Vinca Alkaloid Conjugate EC0489 (Vintafolide)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

EC0489, also known as vintafolide or EC145, is a folate receptor (FR)-targeted small molecule-drug conjugate (SMDC) that has demonstrated significant potential in the targeted therapy of cancers overexpressing the folate receptor, particularly ovarian and non-small cell lung cancer. This technical guide provides a comprehensive overview of the core aspects of **EC0489**, including its chemical structure, mechanism of action, and preclinical evaluation. Detailed experimental methodologies and quantitative data are presented to support further research and development in the field of targeted cancer therapeutics.

Core Structure of EC0489 (Vintafolide)

EC0489 is a complex conjugate molecule meticulously designed to selectively deliver a potent cytotoxic agent to cancer cells. Its structure is comprised of three key components: a targeting ligand, a linker system, and a cytotoxic payload.[1][2]

Targeting Ligand: Folic Acid: Folic acid, a B vitamin essential for cell growth and division, serves as the targeting moiety.[1][3] Cancer cells, particularly those of epithelial origin like ovarian cancer, often overexpress the folate receptor (FR) to meet their high demand for this nutrient.[4][5] EC0489 exploits this overexpression to achieve selective binding to tumor cells while minimizing interaction with healthy tissues that express low levels of the FR.



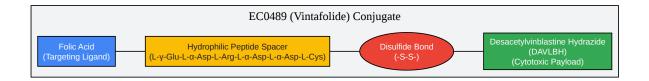




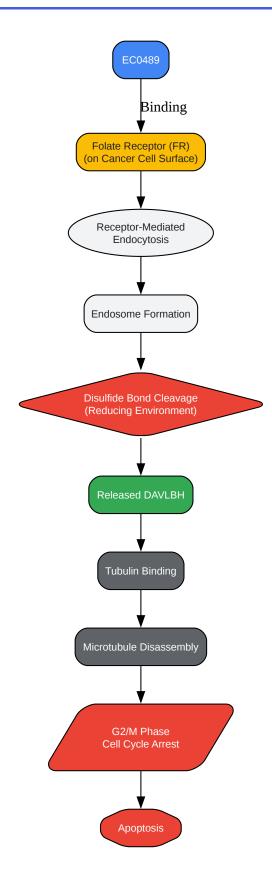
- Linker System: Hydrophilic Peptide Spacer with a Disulfide Bond: A hydrophilic peptide spacer connects the folic acid to the cytotoxic drug. This spacer, consisting of a sequence of amino acids (L-γ-glutamyl-L-α-aspartyl-L-arginyl-L-α-aspartyl-L-α-aspartyl-L-cysteine), enhances the water solubility of the conjugate, facilitating its intravenous administration.[6] Crucially, the linker contains a disulfide bond. This bond is stable in the bloodstream but is readily cleaved in the reducing environment inside the endosomes of the target cancer cell, ensuring the release of the cytotoxic payload at the site of action.[1]
- Cytotoxic Payload: Desacetylvinblastine Hydrazide (DAVLBH): The cytotoxic component of
 EC0489 is desacetylvinblastine hydrazide (DAVLBH), a potent derivative of the vinca alkaloid
 vinblastine.[7] Vinca alkaloids are well-established chemotherapeutic agents that function as
 microtubule destabilizers.[8]

Below is a diagram illustrating the modular structure of **EC0489**.













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